molecular formula C14H19ClN2O B4404082 4-[2-(1-piperidinyl)ethoxy]benzonitrile hydrochloride

4-[2-(1-piperidinyl)ethoxy]benzonitrile hydrochloride

Cat. No. B4404082
M. Wt: 266.76 g/mol
InChI Key: IDVJKYFNDDQUNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(1-piperidinyl)ethoxy]benzonitrile hydrochloride, commonly known as WAY-100635, is a selective antagonist of the serotonin 5-HT1A receptor. It is widely used in scientific research to study the role of serotonin in various physiological and pathological processes.

Mechanism of Action

WAY-100635 is a selective antagonist of the serotonin 5-HT1A receptor. It binds to the receptor and prevents serotonin from binding, thereby blocking its effects. The 5-HT1A receptor is widely distributed in the brain and is involved in the regulation of mood, anxiety, cognition, and behavior. By blocking the receptor, WAY-100635 can modulate these processes.
Biochemical and Physiological Effects:
WAY-100635 has been shown to modulate various biochemical and physiological processes in the brain. It has been shown to increase the release of dopamine in the prefrontal cortex, which is involved in cognition and executive function. It has also been shown to decrease the release of serotonin in the hippocampus, which is involved in memory and learning.

Advantages and Limitations for Lab Experiments

The main advantage of using WAY-100635 in lab experiments is its selectivity for the 5-HT1A receptor. This allows researchers to specifically study the effects of serotonin on this receptor without interference from other receptors. However, one limitation is that WAY-100635 has a relatively short half-life, which can make it difficult to study long-term effects.

Future Directions

There are several future directions for research involving WAY-100635. One area of interest is the role of serotonin in the regulation of stress and anxiety. Another area of interest is the use of WAY-100635 in the development of new treatments for depression and anxiety disorders. Additionally, there is ongoing research into the development of new compounds that target the 5-HT1A receptor with greater selectivity and potency.

Scientific Research Applications

WAY-100635 is widely used in scientific research to study the role of serotonin in various physiological and pathological processes. It is used to investigate the effects of serotonin on mood, anxiety, cognition, and behavior. It is also used to study the role of serotonin in the pathophysiology of various disorders such as depression, anxiety disorders, and schizophrenia.

properties

IUPAC Name

4-(2-piperidin-1-ylethoxy)benzonitrile;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O.ClH/c15-12-13-4-6-14(7-5-13)17-11-10-16-8-2-1-3-9-16;/h4-7H,1-3,8-11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDVJKYFNDDQUNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCOC2=CC=C(C=C2)C#N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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